![molecular formula C21H23N3O B2378622 3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1022734-21-9](/img/structure/B2378622.png)

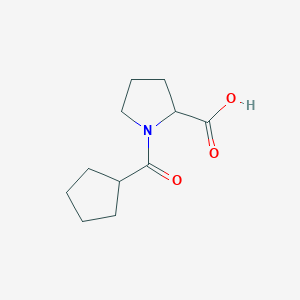

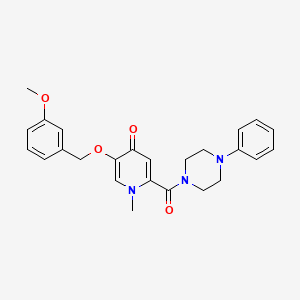

3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one” is a complex organic molecule. It is related to the field of medicinal chemistry, specifically in the context of ATM inhibitors . It has been mentioned in the context of the crystal structure of the human KEAP1 BTB domain .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyridin-3-yl group and a benzo[b][1,4]benzodiazepin-7-one group . The exact structure would need to be confirmed through techniques such as X-ray crystallography .

Applications De Recherche Scientifique

Derivative Studies in Pharmacology

Research on derivatives of pyrrolo[2,1-c][1,4]benzodiazepine, a closely related compound, has been conducted to explore their potential as anxiolytic agents. A study by Wright et al. (1978) focused on understanding the pharmacological properties of these derivatives, particularly evaluating their activity in limited clinical trials for anxiety treatment. This study points to the broader potential of similar compounds, including 3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one, in pharmacological applications (Wright et al., 1978).

Synthesis and Structural Studies

A substantial amount of research has focused on the synthesis and structural analysis of benzodiazepine derivatives. For example, Khodairy (2005) worked on synthesizing new fused 1,5-benzodiazepines, which could inform the synthesis methods and applications of 3,9,9-trimethyl-6-pyridin-3-yl derivatives (Khodairy, 2005). Oklobdzija et al. (1983) conducted studies related to the synthesis of pyrido[2,3-b]-[1,4]benzodiazepin-6-ones, which are structurally related and can provide insights into the synthesis and properties of the compound (Oklobdzija et al., 1983).

Potential in Receptor Affinity and Central Nervous System Agents

Research has also been conducted on the potential use of benzodiazepine derivatives as receptor ligands and central nervous system agents. Primofiore et al. (2005) explored the synthesis of derivatives for potential ligands at the benzodiazepine receptor, which could extend to the studied compound (Primofiore et al., 2005). Similarly, Massa et al. (1989) discussed the synthesis of benzodiazepine derivatives as intermediates for potential antidepressant agents (Massa et al., 1989).

Metal Complex Formation

The potential for metal complex formation with benzodiazepines has been explored, which may be relevant for the compound . Aversa et al. (1991) synthesized and characterized organometallic complexes of platinum with benzodiazepines, a study that could inform the understanding of how 3,9,9-trimethyl-6-pyridin-3-yl derivatives might interact with metals (Aversa et al., 1991).

Mécanisme D'action

Propriétés

IUPAC Name |

3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-13-6-7-15-16(9-13)24-20(14-5-4-8-22-12-14)19-17(23-15)10-21(2,3)11-18(19)25/h4-9,12,20,23-24H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESOCJNBYQDOGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CN=CC=C4)C(=O)CC(C3)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-isobutyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378540.png)

![N-(2,6-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2378542.png)

![2-(1,3-benzodioxol-5-yl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378545.png)

![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2378550.png)

![4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2378557.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2378562.png)